molecular formula C20H36 B156437 Taxane CAS No. 1605-68-1

Taxane

Cat. No. B156437
CAS RN: 1605-68-1
M. Wt: 276.5 g/mol
InChI Key: DKPFODGZWDEEBT-UHFFFAOYSA-N
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Description

Taxane is a class of natural compounds found in plants, which have been used for centuries for medicinal purposes. This compound is a type of diterpene and is a major component of the active ingredients in many herbal remedies. This compound has been studied extensively for its medicinal properties, and has been found to have a number of beneficial effects. This compound is a potent inhibitor of cell growth, and has been used in the treatment of various cancers, including breast, ovarian, and lung cancer. This compound also has anti-inflammatory, anti-bacterial, and anti-viral properties, and has been used to treat a range of conditions, including malaria, rheumatoid arthritis, and asthma.

Scientific Research Applications

1. Development of Paclitaxel-Mimics

Taxane-type anticancer drugs, including paclitaxel, are crucial in chemotherapy for malignancies like breast cancer, ovarian cancer, and others. Researchers have made significant advances in designing paclitaxel-mimics with simplified structures and improved pharmaceutical properties, which can contribute to medicinal chemistry and oncology research (Wen et al., 2016).

2. Genetic Polymorphisms and this compound Toxicities

Research on genetic polymorphisms has focused on understanding individual susceptibility to adverse events caused by taxanes. Such studies are crucial for identifying genetic variants that could influence the risk of toxicity and drug exposure, contributing significantly to personalized cancer treatment strategies (Frederiks et al., 2015).

3. Taxus Medicinal Resources

Taxus, the botanical source for the anticancer drug Taxol (paclitaxel), has been extensively studied for its pharmacologically active taxoids. Research in this area includes genomics, transcriptomics, proteomics, and metabolomics of Taxus and its endophytic fungi, providing insights into the biosynthetic pathways of taxanes and their therapeutic potentials (Hao et al., 2015).

4. This compound Production in Cell Cultures

Studies on Taxus cell cultures, including the response to different elicitors, have shed light on this compound production and gene expression related to taxol biosynthesis. This research is essential for understanding the mechanisms behind this compound production and could lead to improved methods for this compound extraction and synthesis (Ramírez-Estrada et al., 2015).

5. Mechanisms of this compound Resistance

Understanding this compound resistance in cancer treatment is crucial. Research in this area focuses on multiple pathways involved in proliferation, apoptosis, metabolism, and transport, aiming to identify targetable mechanisms to overcome resistance and improve this compound-based therapies (Maloney et al., 2020).

Mechanism of Action

Target of Action

Taxanes, including paclitaxel and docetaxel, are a class of diterpenes that primarily target microtubules . Microtubules are essential to cell division, and taxanes stabilize GDP-bound tubulin in the microtubule, thereby inhibiting the process of cell division . The hub targets obtained by Protein-Protein Interaction (PPI) analysis are TP53, EGFR, and AKT1 .

Mode of Action

The principal mechanism of action of taxanes is the disruption of microtubule function . By stabilizing GDP-bound tubulin in the microtubule, taxanes prevent depolymerization, which is essential for cell division . This essentially makes taxanes mitotic inhibitors . The binding energies of eight taxanes with TP53, EGFR, and AKT1 targets were found to be less than -8.8 kcal/mol .

Biochemical Pathways

Taxanes affect multiple biochemical pathways. They act on TP53, EGFR, and AKT1 targets through pathways in cancer, proteoglycans in cancer pathway, and microRNAs in cancer pathway . These pathways play a crucial role in treating lung cancer in biological functions such as protein binding, enzyme binding, and identical protein binding .

Pharmacokinetics (ADME Properties)

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of taxanes play a crucial role in their bioavailability

Result of Action

The molecular and cellular effects of taxanes’ action are significant. Taxanes are known to interact with androgen signaling in prostate cancer cells at both the cytoplasmic level (via microtubules) and the nuclear level, affecting transcriptional regulators of androgen-responsive gene expression . In addition, taxanes have been shown to induce cytotoxic responses, determining alterations of cellular processes that can affect each other .

Action Environment

Environmental factors can influence the action, efficacy, and stability of taxanes. For instance, high carbon dioxide levels prevented taxol biosynthesis, probably due to the inhibition of P450 catalytic activity, whereas low oxygen levels promoted the early onset of secondary metabolite . Furthermore, the extraction conditions, such as the liquid-to-solid ratio, ultrasonic power, ultrasonic time, and ethanol content in the solvent, can also affect the yield of taxanes .

Safety and Hazards

Taxanes have distinct safety profiles . The rates of grade 3/4 neutropenia were higher with docetaxel than with paclitaxel . For non-hematologic grade 3/4 AEs, peripheral neuropathy was more frequent with paclitaxel while fluid retention was more frequent with docetaxel .

Future Directions

The future directions of taxanes involve more personalized approaches to treatment by tailoring drug–inhibitor combinations or alternatives depending on levels of resistance biomarkers . This review will identify gaps in knowledge surrounding taxane resistance that future research or clinical trials can overcome .

Biochemical Analysis

Biochemical Properties

Taxane is a member of a large family of terpenes comprising over 350 natural products . The first synthesis target was taxadiene, the lowest oxidized member of the this compound family . This compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

This compound has a unique mechanism of action, involving the stabilization of microtubules . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Research is being conducted to understand how this compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Studies are being conducted to understand the subcellular localization of this compound and any effects on its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

4,8,12,15,15-pentamethyltricyclo[9.3.1.03,8]pentadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36/c1-14-7-6-11-20(5)12-10-17-15(2)8-9-16(13-18(14)20)19(17,3)4/h14-18H,6-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPFODGZWDEEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1CC3CCC(C(C3(C)C)CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1605-68-1
Record name Taxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1605-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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